3-(3,4-Dichloroanilino)-1-(4-fluorophenyl)-1-propanone
Description
3-(3,4-Dichloroanilino)-1-(4-fluorophenyl)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 3,4-dichloroanilino group (ring A) and a 4-fluorophenyl group (ring B). Its molecular formula is C₁₆H₁₃Cl₂FNO, with a molecular weight of 332.18 g/mol. Key structural features include:
- Ring A: 3,4-Dichlorophenyl group, providing strong electron-withdrawing properties.
- Core: α,β-unsaturated ketone, a hallmark of chalcone-like compounds known for biological activity .
Properties
IUPAC Name |
3-(3,4-dichloroanilino)-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO/c16-13-6-5-12(9-14(13)17)19-8-7-15(20)10-1-3-11(18)4-2-10/h1-6,9,19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWDDZMAWWVOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichloroanilino)-1-(4-fluorophenyl)-1-propanone typically involves the reaction of 3,4-dichloroaniline with 4-fluorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichloroanilino)-1-(4-fluorophenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or other derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-(3,4-Dichloroanilino)-1-(4-fluorophenyl)-1-propanone is in the development of pharmaceuticals. Research indicates that compounds with similar structures exhibit significant biological activity, including anti-cancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting potential as anti-cancer agents .
Case Study: Apoptosis Induction
A study examined the toxicity of related compounds on Spodoptera frugiperda cells, revealing that these compounds significantly reduced ATP content and increased caspase-3 activity, markers indicative of apoptosis . This suggests that this compound could be further explored for its anti-cancer properties.
Agrochemicals
The compound's structure allows it to act as a potential pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing agrochemicals that target specific pests or weeds without affecting non-target species.
Case Study: Pesticidal Activity
Research has indicated that similar compounds exhibit effective insecticidal properties against various pests. By modifying the chemical structure slightly, researchers can enhance its efficacy and selectivity towards target organisms while minimizing environmental impact.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(3,4-Dichloroanilino)-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Chalcone Derivatives with Halogen Substitutions
Chalcones (α,β-unsaturated ketones) with halogen substitutions on aromatic rings are well-studied for their inhibitory activities. Key comparisons include:
Key Findings :
- Electronegative substituents (e.g., F, Cl, Br) at para positions enhance inhibitory potency. For example, 2j’s bromine (electronegativity: 2.96) and fluorine (3.98) yield lower IC₅₀ than 2h’s chlorine (3.16) and methoxy (less electronegative) .
- The target compound’s 3,4-dichloroanilino group likely improves activity over mono-chloro analogs due to increased electron withdrawal and steric effects.
Piperazine-Substituted Propanones
Piperazine derivatives (e.g., compounds 6c, 6d in ) exhibit distinct pharmacological profiles due to their basic nitrogen atoms, enabling hydrogen bonding and improved solubility. However, the target compound lacks a piperazine moiety, which may reduce polar interactions but enhance lipophilicity for membrane penetration .
Substitution Patterns in β-Amino Ketones
- 3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone (CAS 95886-08-1) : Methoxy group (electron-donating) on Ring B results in lower potency, as seen in higher IC₅₀ values for methoxy-substituted chalcones .
Crystallographic and Conformational Insights
- β-Amino ketones like 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one () exhibit distorted tetrahedral geometry at the asymmetric carbon, with intermolecular N–H⋯O hydrogen bonds stabilizing dimer formation. The target compound’s dichloro and fluoro substituents may alter crystal packing and hydrogen-bonding networks .
Biological Activity
3-(3,4-Dichloroanilino)-1-(4-fluorophenyl)-1-propanone, also known by its CAS number 882748-77-8, is an organic compound characterized by its unique molecular structure featuring dichloroaniline and fluorophenyl groups. This compound has garnered attention in various fields of research, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, effects on cellular processes, and relevant case studies.
- Molecular Formula : C15H12Cl2FNO
- Molar Mass : 312.17 g/mol
- Density : 1.360 ± 0.06 g/cm³
- Boiling Point : 471.6 ± 40.0 °C
- pKa : 2.80 ± 0.50
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activity that affects cell growth and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic pathways for 3-(3,4-dichloroanilino)-1-(4-fluorophenyl)-1-propanone, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via a condensation reaction between 3,4-dichloroaniline and 1-(4-fluorophenyl)propanone derivatives under acidic or basic conditions. For example, analogous protocols for similar propanones (e.g., 3-chloro-4'-fluoropropiophenone) involve refluxing in ethanol with catalytic HCl, followed by purification via column chromatography or recrystallization . Purity optimization requires monitoring by HPLC or GC-MS to identify by-products (e.g., unreacted starting materials or halogenated intermediates). Crystallization solvents (e.g., ethyl acetate/hexane mixtures) should be selected based on solubility studies to maximize yield and minimize impurities .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer: X-ray crystallography is the gold standard for structural validation. Using SHELXL or similar refinement software (e.g., Olex2), single-crystal diffraction data can resolve bond lengths, angles, and dihedral angles between the dichloroanilino and fluorophenyl groups . For example, chalcone derivatives with fluorophenyl substituents exhibit dihedral angles ranging from 7.14° to 56.26° between aromatic rings, which can guide comparative analysis . Complementary techniques include:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., coupling patterns for fluorine and chlorine atoms).
- FT-IR : Identification of carbonyl (C=O) stretches near 1700 cm and N-H bends from the anilino group .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways. For example:
- Electrophilic sites : The electron-deficient carbonyl group and chlorine atoms may act as leaving groups.
- Nucleophilic attack : Simulate interactions with amines or thiols to predict regioselectivity.
Benchmark against experimental data (e.g., analogous trifluoromethylpropanones undergo nucleophilic substitution at the β-carbon ). Software like Gaussian or ORCA can compute transition states and activation energies .
Q. How can spectroscopic data contradictions (e.g., NMR vs. XRD) be resolved for this compound?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). Strategies include:
- Variable-temperature NMR : Detect conformational changes (e.g., hindered rotation of the dichloroanilino group).
- Solid-state NMR : Compare with XRD data to resolve discrepancies in bond angles.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O or halogen bonds) that stabilize specific conformations in crystals .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence-based or calorimetric methods (e.g., ITC) to study interactions with target enzymes like kinases or oxidoreductases. For example, fluorophenylpropanones exhibit activity against cytochrome P450 isoforms .
- Cellular uptake studies : LC-MS/MS quantification in cell lysates after exposure to assess permeability.
- Docking studies : AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites, validated by mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
